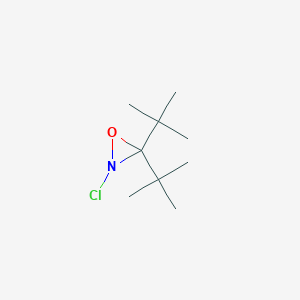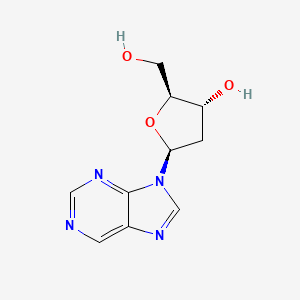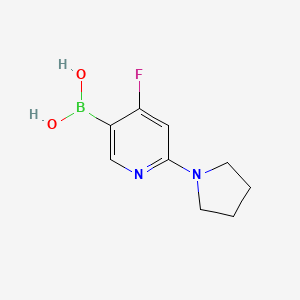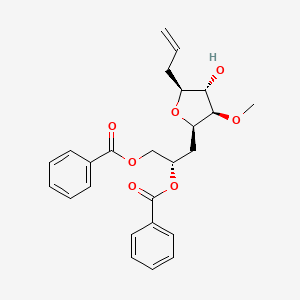
3,3-Di-tert-butyl-2-chlorooxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is a specialized organic compound featuring a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained ring structure and the relatively weak nitrogen-oxygen bond. It has garnered significant attention in the field of organic chemistry for its utility as an oxygen- and nitrogen-transfer reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the reaction of an imine with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield the desired oxaziridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using peracids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes, sulfides, and amines.
Amination: It can transfer nitrogen atoms to nucleophiles, including carbon and sulfur nucleophiles.
Cycloaddition: It participates in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
m-Chloroperbenzoic acid (m-CPBA): For oxidation reactions.
Transition metal catalysts: For facilitating cycloaddition and other complex transformations.
Major Products Formed
The major products formed from reactions involving oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- include epoxides, amines, and various heterocyclic compounds, depending on the specific reaction conditions and substrates used .
Wissenschaftliche Forschungsanwendungen
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak nitrogen-oxygen bond facilitate these transfer reactions. The compound acts as an electrophilic reagent, with nucleophiles attacking the nitrogen or oxygen atom depending on the steric and electronic properties of the substituents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Sulfonyl oxaziridines:
N-Alkyl oxaziridines: These compounds have smaller substituents on the nitrogen atom and are used for similar applications but with different reactivity profiles.
Uniqueness
Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The bulky tert-butyl groups influence the steric and electronic properties, making it a valuable reagent for selective transformations .
Eigenschaften
CAS-Nummer |
101515-65-5 |
|---|---|
Molekularformel |
C9H18ClNO |
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
3,3-ditert-butyl-2-chlorooxaziridine |
InChI |
InChI=1S/C9H18ClNO/c1-7(2,3)9(8(4,5)6)11(10)12-9/h1-6H3 |
InChI-Schlüssel |
CZKMOVWVFHPGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(N(O1)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate](/img/structure/B14082381.png)

![2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide](/img/structure/B14082387.png)
![2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)




![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)


